molecular formula C23H23N5O3 B10918254 6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10918254
M. Wt: 417.5 g/mol
InChI Key: GEAIJIZPDLUNSL-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of cyclopropyl, pyrazole, methoxyphenyl, and isoxazolo-pyridine moieties

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-CYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-CYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry. Its structural complexity and the presence of multiple reactive sites make it a valuable compound for further study and development .

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

6-cyclopropyl-N-[(1-ethylpyrazol-4-yl)methyl]-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H23N5O3/c1-3-28-13-14(12-25-28)11-24-22(29)18-10-19(15-4-5-15)26-23-20(18)21(27-31-23)16-6-8-17(30-2)9-7-16/h6-10,12-13,15H,3-5,11H2,1-2H3,(H,24,29)

InChI Key

GEAIJIZPDLUNSL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=C(C=C4)OC)C5CC5

Origin of Product

United States

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